{5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(2-METHYLPIPERIDINO)METHANONE
Overview
Description
{5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(2-METHYLPIPERIDINO)METHANONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a furan ring, a piperidine ring, and an iodophenoxy group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(2-METHYLPIPERIDINO)METHANONE typically involves multiple steps, including the formation of the furan ring, the iodophenoxy group, and the piperidine ring. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction uses organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
{5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(2-METHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The iodophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The iodine atom in the iodophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various substituted phenoxy compounds.
Scientific Research Applications
{5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(2-METHYLPIPERIDINO)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(2-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-{5-[(4-bromophenoxy)methyl]-2-furoyl}-2-methylpiperidine
- 1-{5-[(4-chlorophenoxy)methyl]-2-furoyl}-2-methylpiperidine
- 1-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-2-methylpiperidine
Uniqueness
{5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(2-METHYLPIPERIDINO)METHANONE is unique due to the presence of the iodophenoxy group, which imparts distinct chemical properties such as higher reactivity in substitution reactions compared to its bromine, chlorine, and fluorine analogs. This makes it particularly useful in specific synthetic applications and research studies.
Properties
IUPAC Name |
[5-[(4-iodophenoxy)methyl]furan-2-yl]-(2-methylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20INO3/c1-13-4-2-3-11-20(13)18(21)17-10-9-16(23-17)12-22-15-7-5-14(19)6-8-15/h5-10,13H,2-4,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQKIRBKVVHMTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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